molecular formula C7H4ClF3N2O B12501736 6-Chloro-5-(trifluoromethyl)picolinamide

6-Chloro-5-(trifluoromethyl)picolinamide

Cat. No.: B12501736
M. Wt: 224.57 g/mol
InChI Key: OTUOZSWLRPXVGP-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)picolinamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily recognized as a key intermediate in the synthesis of more complex molecules. Its core research value lies in its role in the development of Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors . RIP1 kinase is a critical regulator of inflammation and cell death (necroptosis), and its inhibition is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. The picolinamide scaffold is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target binding affinity. The presence of the chloro and trifluoromethyl groups on the pyridine ring makes this compound a versatile building block for further chemical modifications via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR). Researchers utilize this compound to create novel compound libraries aimed at discovering and optimizing potent, selective inhibitors for targets involved in regulated cell death pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-5-3(7(9,10)11)1-2-4(13-5)6(12)14/h1-2H,(H2,12,14)

InChI Key

OTUOZSWLRPXVGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 5 Trifluoromethyl Picolinamide and Analogues

Strategies for Constructing the 6-Chloro-5-(trifluoromethyl)pyridine Core

A key intermediate in the synthesis of the target molecule is the 6-chloro-5-(trifluoromethyl)pyridine core. This scaffold can be assembled through various pathways, often starting from simpler pyridine (B92270) derivatives or by building the ring from acyclic precursors already containing the necessary substituents.

A direct and effective method to obtain a close precursor to the final product is through the chlorination of a pyridine N-oxide derivative. Specifically, Methyl 6-chloro-5-(trifluoromethyl)picolinate can be synthesized from its N-oxide precursor, methyl 5-(trifluoromethyl)pyridine-2-carboxylate 1-oxide. mdpi.com This reaction employs a chlorinating agent like phosphoryl trichloride (B1173362) to simultaneously introduce the chlorine atom at the 6-position and remove the N-oxide. mdpi.com

The reaction involves adding the N-oxide precursor to phosphoryl trichloride, typically at a low temperature initially, followed by heating to drive the reaction to completion. mdpi.com After the reaction, a standard workup procedure involving neutralization and extraction yields the desired chlorinated ester. mdpi.com A 63% yield has been reported for this transformation. mdpi.com

Table 1: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)picolinate

Starting Material Reagent Conditions Product Yield Reference
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate 1-oxide Phosphoryl trichloride 0 °C to 50 °C Methyl 6-chloro-5-(trifluoromethyl)picolinate 63% mdpi.com

More general halogenation strategies often begin with simpler, commercially available precursors like picolines (methylpyridines). ajrconline.org For instance, the synthesis of various chloro-trifluoromethyl-pyridines often starts with the chlorination and subsequent fluorination of 3-picoline. ajrconline.org The synthesis of 2-chloro-5-trichloromethyl pyridine can be achieved by reacting β-picoline with chlorine gas at high temperatures. rsc.org This trichloromethylated intermediate can then be converted to the trifluoromethyl group.

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of many modern agrochemicals and pharmaceuticals due to the unique electronic properties it imparts to the molecule. ajrconline.org Historically, the first synthesis of an aromatic compound with a trifluoromethyl group was achieved by Swarts in 1898 using antimony trifluoride. ajrconline.org

Modern methods for trifluoromethylation can be broadly categorized as electrophilic, nucleophilic, or radical-based. nih.gov For pyridine rings, direct C-H trifluoromethylation can be challenging due to regioselectivity issues. nih.gov Therefore, a common and practical approach is to use building blocks that already contain the trifluoromethyl group. ajrconline.org In many synthetic sequences, a methyl group on the pyridine ring is first chlorinated to a trichloromethyl group, which is then converted to the trifluoromethyl group via a halogen exchange reaction (e.g., using HF or other fluoride (B91410) sources). ajrconline.org This approach is often used in the industrial production of trifluoromethylated pyridines. ajrconline.org

The final key transformation is the formation of the amide bond to yield 6-Chloro-5-(trifluoromethyl)picolinamide from its corresponding carboxylic acid or ester precursor.

Starting from the key intermediate, Methyl 6-chloro-5-(trifluoromethyl)picolinate, the picolinamide (B142947) can be formed via direct amidation. This reaction involves treating the ester with ammonia (B1221849). Modern approaches have explored the use of continuous flow technology for the direct amidation of methyl esters. nih.gov For example, the aminolysis of methyl picolinate (B1231196) has been successfully demonstrated using a methanolic solution of ammonia at elevated temperature and pressure in a continuous flow reactor, achieving nearly complete conversion in a short reaction time. nih.gov This method avoids the hazards of gaseous ammonia while enhancing process efficiency. nih.gov

Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, 6-Chloro-5-(trifluoromethyl)picolinic acid. nih.gov This acid can then be converted to the amide using standard peptide coupling reagents (e.g., EDCI, HOBT) and ammonia, or by converting the carboxylic acid to a more reactive acyl chloride, which then reacts with ammonia. The reaction of acid anhydrides with ammonia is another classical method for forming amides. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov This technique is applicable to a wide range of organic transformations, including the formation of amides. nih.gov Microwave irradiation can be effectively used for the amidation of carboxylic acids and the amination of chloro-heterocycles. nih.govresearchgate.net For instance, an efficient protocol for the amination of 6-chloropurine (B14466) derivatives using microwave irradiation has been developed. researchgate.net While a specific microwave-assisted synthesis for this compound is not detailed in the surveyed literature, the successful application of microwave heating to the amidation of other esters and the amination of related chloropyridines suggests its high potential for this transformation. researchgate.netrsc.orgrsc.org The benefits include rapid heating, which can significantly reduce reaction times from hours to minutes. nih.gov

Formation of the Pyridine-Amide Linkage

Palladium-Catalyzed Cross-Coupling Methods in Picolinamide Synthesis

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgnih.gov This reaction has revolutionized the synthesis of aryl amines and their derivatives, including N-heterocyclic compounds. rsc.org It is particularly useful for coupling aryl halides, including activated and deactivated chlorides, with a wide range of amines. nih.govrsc.org

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a 6-chloropicolinate derivative) to form a Pd(II) species. nih.gov

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. rsc.org

Reductive Elimination : The final C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. nih.gov Bulky, electron-rich biarylphosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are particularly effective as they promote both the oxidative addition and the reductive elimination steps. rsc.orgnih.gov The choice of base (e.g., sodium tert-butoxide, potassium phosphate) is also crucial for the reaction's efficiency. rsc.org

This methodology can be applied to the synthesis of picolinamides by coupling a chloropicolinate with an amine or an ammonia equivalent. nih.gov The use of ammonium (B1175870) salts, such as ammonium sulfate, has been reported as an effective source of ammonia for the palladium-catalyzed amination of aryl chlorides. This method provides a direct route to primary aryl amines. Combining palladium catalysis with microwave irradiation can further enhance reaction rates and yields for these amination reactions. rsc.org

Table 2: Key Features of Buchwald-Hartwig Amination

Component Role / Examples Reference
Catalyst Palladium source, e.g., Pd(OAc)2, Pd2(dba)3 rsc.orgrsc.org
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) rsc.orgnih.gov
Substrate Aryl halides (Cl, Br, I) or triflates rsc.orgrsc.org
Nucleophile Primary/secondary amines, ammonia equivalents (e.g., (NH4)2SO4, LiN(SiMe3)2) nih.gov
Base NaOtBu, K3PO4, Cs2CO3 rsc.org
Solvent Toluene, Dioxane rsc.org

Multi-Step Synthesis Pathways from Simpler Pyridine Derivatives

The synthesis of highly substituted pyridines, such as this compound, from simpler, more readily available pyridine precursors is a cornerstone of heterocyclic chemistry. The introduction of specific functional groups, particularly the trifluoromethyl (CF3) group, onto the pyridine ring requires carefully orchestrated multi-step sequences. nih.govresearchgate.net The CF3 group is valued for its ability to enhance properties like metabolic stability and lipophilicity in molecules. researchgate.net

Historically, the introduction of a CF3 group onto an aromatic ring was a significant challenge. Early methods involved harsh conditions, such as the reaction of benzotrichloride (B165768) with antimony trifluoride. nih.gov For pyridine derivatives, similar strategies were developed, often starting from picoline (methylpyridine). A common industrial approach involves a one-step, high-temperature (>300°C) vapor-phase reaction that combines chlorination and fluorination, though this can lead to multiple chlorinated by-products. nih.gov More controlled, modern methods have since been developed to achieve greater selectivity and efficiency. These pathways often build the desired molecule by sequentially adding the necessary substituents—a chlorine atom, a trifluoromethyl group, and a carboxamide group—onto a basic pyridine framework.

Synthesis via 6-Chloro-5-(trifluoromethyl)picolinic Acid

A primary and reliable route to this compound proceeds through the key intermediate, 6-Chloro-5-(trifluoromethyl)picolinic acid. bldpharm.com This pathway can be broken down into two main stages: the formation of the picolinic acid intermediate and its subsequent conversion to the target picolinamide.

One documented synthesis of a precursor to the picolinic acid starts with 2-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide. chemicalbook.com This N-oxide is chlorinated to produce Methyl 6-chloro-5-(trifluoromethyl)picolinate. chemicalbook.com The process involves treating the N-oxide with a chlorinating agent like phosphoryl trichloride (POCl₃). The resulting methyl ester can then be hydrolyzed under basic conditions to yield 6-Chloro-5-(trifluoromethyl)picolinic acid.

The final step is the amidation of the carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved through several methods. A common approach involves activating the carboxylic acid to make it more reactive toward ammonia or an ammonia equivalent. This can be done by converting the picolinic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the picolinamide. Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and ammonia, often under milder conditions.

Table 1: Synthesis Steps via Picolinic Acid Intermediate

Step Reactant Reagent(s) Product Purpose
1 2-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide Phosphoryl trichloride (POCl₃) Methyl 6-chloro-5-(trifluoromethyl)picolinate Chlorination of the pyridine ring at the 6-position. chemicalbook.com
2 Methyl 6-chloro-5-(trifluoromethyl)picolinate Base (e.g., NaOH or KOH) followed by acid workup 6-Chloro-5-(trifluoromethyl)picolinic acid Hydrolysis of the methyl ester to the carboxylic acid.

Utilization of Picolinaldehyde Precursors

An alternative synthetic strategy involves the use of picolinaldehyde precursors. In this approach, a suitably substituted picolinaldehyde, such as 6-chloro-5-(trifluoromethyl)picolinaldehyde (B13666610), serves as the key intermediate. This pathway leverages the aldehyde functional group as a synthetic handle that can be transformed into the desired picolinamide.

The synthesis would first focus on constructing the 6-chloro-5-(trifluoromethyl)picolinaldehyde intermediate. This can be achieved from simpler pyridines through a series of halogenation, trifluoromethylation, and formylation reactions. Once the aldehyde is obtained, it must be converted to the amide. The most straightforward method involves a two-step process:

Oxidation: The picolinaldehyde is oxidized to the corresponding 6-Chloro-5-(trifluoromethyl)picolinic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Amidation: The resulting picolinic acid is then converted to this compound using the methods described in section 2.3.1.

While direct conversion from an aldehyde to an amide is less common, certain multi-component reactions or specialized catalytic systems can achieve this transformation, potentially offering a more streamlined process.

Green Chemistry Approaches in Halogenated Picolinamide Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. unibo.itrsc.org These principles are being applied to the synthesis of halogenated picolinamides to create more sustainable and environmentally friendly manufacturing processes. csic.es

Key areas of focus in greening the synthesis of compounds like this compound include:

Solvent Replacement: Traditional syntheses often rely on hazardous and high-boiling-point solvents like N,N-dimethylformamide (DMF). A major goal of green chemistry is to replace these with safer, more benign alternatives. Ethyl acetate (B1210297) (EtOAc), for example, is considered a much greener solvent and has been shown to be effective in amidation reactions. unibo.it

Safer Coupling Reagents: The amidation step often requires a coupling reagent to facilitate the bond formation between the carboxylic acid and the amine. Green approaches favor reagents that are safer to handle and produce non-toxic by-products. Propylphosphonic anhydride (B1165640) (T3P®) is an example of a modern coupling reagent that is considered greener than many traditional alternatives. It offers high efficiency and its by-products are water-soluble and easily removed. unibo.it

Innovative Reaction Platforms: Novel platforms are being explored to make synthesis more efficient and sustainable. For instance, using filter paper as a reaction platform for water-based solvent systems has been shown to streamline processes, avoid complex water removal steps, and eliminate time-consuming purifications. rsc.orgresearchgate.net

Table 2: Comparison of Traditional vs. Green Approaches for Picolinamide Synthesis

Synthesis Step Traditional Approach Green Chemistry Approach Advantage of Green Approach
Solvent N,N-dimethylformamide (DMF), Dichloromethane (DCM) Ethyl acetate (EtOAc), Water, Ethanol/Water mixtures researchgate.net Reduced toxicity, easier disposal, improved safety profile. unibo.it
Coupling Reagent Carbodiimides (e.g., DCC), Acid Chlorides (via SOCl₂) Propylphosphonic anhydride (T3P®) unibo.it Higher efficiency, safer handling, non-toxic and easily removable by-products.
Energy Source Conventional heating (oil bath) for extended periods Microwave irradiation rsc.org Drastically reduced reaction times, lower energy consumption.

| Process | Batch processing with complex work-up and purification | Use of paper-based platforms, one-pot protocols rsc.orggoogle.com | Simplified work-up, reduced waste, improved atom economy. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more economical, safer, and environmentally sustainable, aligning with the modern demands of the chemical industry.

Chemical Transformations and Derivatization Strategies of 6 Chloro 5 Trifluoromethyl Picolinamide

Directed C–H Functionalization Using Picolinamide (B142947) as a Directing Group

The picolinamide moiety is a highly effective bidentate directing group, capable of guiding transition metal catalysts to activate and functionalize specific C-H bonds. beilstein-journals.orgresearchgate.net This directing group ability is a cornerstone of modern synthetic strategies, enabling the construction of complex molecules with high regioselectivity. beilstein-journals.org The nitrogen of the pyridine (B92270) ring and the amide nitrogen coordinate to the metal center, forming a stable five-membered cyclometalated intermediate that positions the catalyst in proximity to the target C-H bond for activation.

Ortho-Halogenation

The picolinamide group directs the halogenation of ortho C–H bonds in substrates like N-benzyl picolinamides under palladium catalysis. researchgate.netfao.org This method provides a reliable route to introduce iodo, bromo, and chloro groups onto the aromatic ring. researchgate.netfao.org The reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297), in combination with a halogen source and an oxidant. researchgate.netfao.orgnih.gov A combination of K(Na)XO₃ (where X is I, Br, or Cl) and K₂S₂O₈ has proven effective for installing these halogens in a unified manner. researchgate.netfao.org This approach allows for the synthesis of complex halogen-substituted benzylamine (B48309) products from simpler precursors with good yield and selectivity. researchgate.net

Table 1: Conditions for Palladium-Catalyzed Ortho-Halogenation of N-Benzyl Picolinamides

Halogenation TypeHalogen SourceOxidantCatalystSolventTemperatureReference
IodinationKIO₃K₂S₂O₈Pd(OAc)₂DCE120 °C researchgate.net
BrominationNaBrO₃K₂S₂O₈Pd(OAc)₂DCE120 °C researchgate.net
ChlorinationN-Chlorosuccinimide (NCS)-Pd(OAc)₂p-Xylene- researchgate.net

Benzylic C(sp³)–H Chalcogenation

The picolinamide directing group also facilitates the functionalization of C(sp³)–H bonds, including the introduction of chalcogens (sulfur and selenium). Palladium-catalyzed C(sp²)–H chalcogenation of α-amino acids and peptides has been reported, demonstrating the utility of the picolinamide directing group in forming C-S and C-Se bonds. researchgate.netresearchgate.net This methodology can be extended to benzylic positions. For instance, a palladium-catalyzed direct sulfonylation of benzylamines with sodium sulfinates using a removable bidentate directing group has been developed. researchgate.net These transformations provide direct synthetic routes to highly functionalized organosulfur and organoselenium compounds, which are valuable in medicinal chemistry and material science. researchgate.netresearchgate.net Mechanistic studies suggest that these reactions can proceed through a radical pathway. researchgate.net

Alkylation, Alkenylation, and Arylation Reactions

Picolinamide-directed C-H activation is widely used for forming new carbon-carbon bonds. beilstein-journals.org Palladium-catalyzed reactions are prominent in this area, enabling the ortho-alkylation, alkenylation, and arylation of substrates containing the picolinamide directing group. psu.eduresearchgate.netresearchgate.netnih.gov

Arylation: The ortho-C(sp²)–H bond of benzylpicolinamides can be arylated with aryl iodides using a palladium catalyst. beilstein-journals.orgresearchgate.net Improved protocols have been developed that avoid the need for expensive silver additives. beilstein-journals.org

Alkenylation and Alkynylation: An efficient method for the functionalization of ortho-C(sp²)–H bonds of picolinamide-protected benzylamine substrates with a variety of vinyl iodides and acetylenic bromides has been reported. psu.eduresearchgate.netnih.gov These reactions are often promoted by additives like ortho-phenyl benzoic acid (oPBA). psu.eduresearchgate.netnih.gov Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines has also been developed, providing access to complex heterocyclic structures. rsc.org

Table 2: Picolinamide-Directed C-H Functionalization for C-C Bond Formation

Reaction TypeCatalyst SystemReactantKey FeaturesReference
ArylationPd(OAc)₂Aryl IodideSequential C-H functionalization for phenanthridine (B189435) synthesis. beilstein-journals.org
AlkenylationPd(OAc)₂ / oPBAVinyl IodideProvides access to highly functionalized benzylamines. psu.eduresearchgate.net
AlkynylationPd(OAc)₂ / oPBAAcetylenic BromideEffective for both electron-rich and electron-poor substrates. psu.eduresearchgate.net

Modifications of the Amide Moiety

The amide group in 6-Chloro-5-(trifluoromethyl)picolinamide is not merely a directing group but also a site for further chemical modification. These transformations include N-substitution and hydrolysis to the corresponding carboxylic acid.

N-Substitution Reactions

The synthesis of picolinamides, including the title compound, involves the formation of an amide bond between picolinic acid (or its activated derivative) and an amine. nih.govnih.gov This is an N-substitution reaction on the carboxylic acid. The reactivity of the amide itself allows for further substitutions on the nitrogen atom. For instance, N-phenylpicolinamide derivatives have been synthesized through amide coupling reactions between the acid chloride of picolinic acid and various anilines. nih.gov Furthermore, an efficient strategy for the cleavage of the picolinamide directing group involves an initial N-Boc activation to form a tertiary N-Boc-N-substituted picolinamide, which is then cleaved. researchgate.netnih.gov

Amide Hydrolysis and Carboxylic Acid Formation

The picolinamide group can be removed through hydrolysis to regenerate the amine and the corresponding carboxylic acid, 6-Chloro-5-(trifluoromethyl)picolinic acid. chemistryscore.comyoutube.com This step is crucial for applications where the directing group is no longer needed in the final molecule. researchgate.netnih.gov Hydrolysis can be carried out under acidic or basic conditions, often requiring heating. youtube.comcem.com For example, base-catalyzed hydrolysis with a strong base like sodium hydroxide (B78521) is a common method. chemistryscore.com Microwave irradiation has been shown to significantly accelerate amide hydrolysis reactions. cem.com The resulting carboxylic acid, 6-Chloro-5-(trifluoromethyl)picolinic acid, is a valuable synthetic intermediate in its own right.

Substitution Reactions on the Pyridine Ring System

The reactivity of the this compound ring is significantly influenced by its substituents. The pyridine nitrogen, along with the strongly electron-withdrawing trifluoromethyl group, decreases the electron density of the aromatic ring. This electronic deficit particularly activates the chlorine-bearing carbon at the 6-position, making it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the this compound scaffold. libretexts.org In this reaction, a nucleophile attacks the electron-deficient carbon atom attached to the chlorine, leading to the displacement of the chloride ion. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, for some pyridines and related heterocycles, especially with good leaving groups like chlorine, the reaction may proceed through a concerted mechanism. nih.gov

The efficiency of SNAr reactions on this scaffold is enhanced by the trifluoromethyl group at the 5-position, which helps to stabilize the negative charge of the intermediate. semanticscholar.org A wide array of nucleophiles can be employed to displace the chlorine atom, leading to a diverse set of derivatives.

Common nucleophiles for this transformation include:

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can react to form the corresponding 6-amino, 6-(alkylamino), or 6-(dialkylamino) derivatives. The synthesis of related aminopyridines often involves reacting the chloro-precursor with the appropriate amine, sometimes in the presence of a base. researchgate.netresearchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages, yielding 6-alkoxy or 6-aryloxy derivatives.

Sulfur Nucleophiles: Thiolates can displace the chlorine to form 6-thioether derivatives.

While specific examples for this compound are proprietary, the reactivity can be inferred from related structures. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with various nucleophiles is a common industrial process. google.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, offer an alternative method to substitute the chlorine atom, allowing for the formation of carbon-carbon bonds with arylboronic acids or organostannanes. researchgate.netmdpi.comrsc.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Pyridine Scaffolds

Nucleophile Reagent/Conditions Product Type Reference
Amines R-NH2, heat or catalyst 6-Aminopyridine derivative researchgate.net
Alcohols/Phenols R-OH, Base (e.g., K2CO3), Solvent (e.g., DMF) 6-Alkoxy/Aryloxy-pyridine derivative mdpi.com
Thiols R-SH, Base 6-Thioether-pyridine derivative researchgate.net
Organoboron Cmpds. Ar-B(OH)2, Pd catalyst, Base 6-Aryl-pyridine derivative (Suzuki Coupling) researchgate.net
Organotin Cmpds. Ar-Sn(R)3, Pd catalyst 6-Aryl-pyridine derivative (Stille Coupling) mdpi.com

Functionalization at Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, providing another avenue for derivatization.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. google.com The formation of the N-oxide significantly alters the electronic properties of the ring, making it more electron-deficient. This can influence the reactivity of other positions on the ring and can itself be a handle for further reactions, such as deoxygenation or rearrangement. nih.govorganic-chemistry.org

N-Alkylation/N-Arylation: The nitrogen atom can attack alkyl halides or other electrophilic carbon sources to form pyridinium (B92312) salts. researchgate.netrsc.org These salts are ionic compounds with modified solubility and reactivity. The formation of pyridinium salts can activate the pyridine ring for other transformations or be used as ionic liquids. rsc.org For example, stable N-(1-alkoxyvinyl)-2-halopyridinium triflates have been developed as reagents that facilitate SNAr substitutions with amine nucleophiles under mild conditions. researchgate.net

The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the this compound ring reduces the basicity and nucleophilicity of the pyridine nitrogen, making these functionalization reactions more challenging compared to unsubstituted pyridine. Harsher reaction conditions may be required to achieve N-oxidation or N-alkylation.

Introduction of Diverse Side Chains and Heterocyclic Moieties

Building upon the core this compound structure, more complex side chains and entire heterocyclic systems can be introduced. This strategy is crucial for exploring a wider chemical space in drug discovery and materials science.

A powerful method involves a multi-step sequence starting from a related nicotinamide (B372718) scaffold. For instance, a 6-chloronicotinamide (B47983) can be condensed with a substituted acetophenone. The resulting chalcone (B49325) intermediate, which possesses an α,β-unsaturated carbonyl system, is a versatile synthon for cyclization reactions.

This chalcone intermediate can then be reacted with various reagents to form new heterocyclic rings attached to the pyridine core:

Pyrazoline Synthesis: Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine in a suitable solvent leads to the formation of pyrazoline derivatives. nih.govnih.govuobaghdad.edu.iq

Oxazine and Thiazine Synthesis: Condensation of the chalcone with urea (B33335) or thiourea (B124793) in the presence of a base (e.g., ethanolic sodium hydroxide) can yield 1,3-oxazine or 1,3-thiazine rings, respectively. uobaghdad.edu.iqhumanjournals.com

These cyclization reactions provide a modular approach to synthesize a library of complex derivatives from a common intermediate, demonstrating how the initial picolinamide structure can be extensively elaborated.

Table 2: Synthesis of Heterocyclic Derivatives from a Chalcone Intermediate

Reagent for Cyclization Heterocyclic Product General Conditions Reference
Hydrazine Hydrate Pyrazoline Ethanol or Acetic Acid uobaghdad.edu.iq
Phenyl Hydrazine N-Phenylpyrazoline Acetic Acid uobaghdad.edu.iq
Urea 1,3-Oxazine Ethanolic Base (e.g., KOH, NaOH) humanjournals.com
Thiourea 1,3-Thiazine Ethanolic Base (e.g., KOH) uobaghdad.edu.iq

Mechanistic Investigations of Reactions Involving 6 Chloro 5 Trifluoromethyl Picolinamide

Elucidation of Reaction Pathways for Amide Formation

The synthesis of 6-chloro-5-(trifluoromethyl)picolinamide typically proceeds through the formation of an activated carboxylic acid derivative, which then reacts with an appropriate amine. A common strategy involves the initial synthesis of a methyl ester precursor, methyl 6-chloro-5-(trifluoromethyl)picolinate. This ester can be synthesized from 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide by treatment with phosphoryl trichloride (B1173362). chemicalbook.com

The subsequent conversion of the methyl ester to the picolinamide (B142947) can be achieved through several established methods for amide bond formation. One common pathway is the direct aminolysis of the ester with ammonia (B1221849) or an amine. This reaction is often catalyzed by the reactants themselves or can be promoted by the addition of a Lewis acid or base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of a methoxide (B1231860) leaving group, yields the desired amide.

Alternatively, the carboxylic acid can be generated from the ester via hydrolysis and then coupled with an amine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to activate the carboxylic acid. uni.luuni.lu The mechanism with DCC involves the formation of an O-acylisourea intermediate, which is a highly reactive species. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the dicyclohexylurea byproduct. uni.luuni.lu

The general reaction scheme for the formation of a picolinamide from a methyl picolinate (B1231196) precursor is illustrated in the table below.

Reactant 1Reactant 2Reagent/ConditionProduct
Methyl picolinateAmine (R-NH2)Heat or CatalystPicolinamide
Picolinic acidAmine (R-NH2)DCCPicolinamide

Mechanisms of C–H Functionalization Directed by Picolinamide

The picolinamide moiety is a well-established bidentate directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org It coordinates to the metal center through both the pyridine (B92270) nitrogen and the amide oxygen, forming a stable five-membered metallacycle. This chelation brings the metal catalyst in close proximity to specific C-H bonds of the substrate, enabling their selective activation and functionalization. The electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound is expected to modulate the electronic properties of the directing group and, consequently, the reactivity and selectivity of the catalytic process.

A predominant mechanism for palladium-catalyzed C-H functionalization reactions directed by picolinamide involves a Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cn The cycle is generally initiated by the coordination of the picolinamide-containing substrate to a Pd(II) salt, typically Pd(OAc)2. This is followed by the deprotonation of the amide N-H bond to form a palladium-amido complex. Subsequently, an intramolecular C-H activation step occurs, leading to the formation of a five-membered palladacycle intermediate. This step is often the turnover-limiting step and is thought to proceed via a concerted metalation-deprotonation (CMD) pathway.

The resulting Pd(II)-palladacycle then undergoes oxidation to a Pd(IV) species by an external oxidant. This high-valent palladium intermediate is highly reactive and readily undergoes reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate the Pd(II) catalyst, thus completing the catalytic cycle. The electron-withdrawing substituents on the picolinamide ring can influence the stability of the palladacycle and the ease of the reductive elimination step.

A generalized Pd(II)/Pd(IV) catalytic cycle for picolinamide-directed C-H functionalization is depicted below.

StepDescription
1Coordination of the picolinamide substrate to Pd(II) and N-H deprotonation.
2Intramolecular C-H activation to form a palladacycle.
3Oxidation of the Pd(II) center to Pd(IV).
4Reductive elimination to form the product and regenerate the Pd(II) catalyst.

In certain catalytic processes, particularly those involving trifluoromethylation, the generation of radical intermediates is a key mechanistic feature. For instance, in the nickel-catalyzed trifluoromethylation of arylamines directed by picolinamide, a single-electron transfer (SET) mechanism is proposed to be operative. nih.gov

In such a mechanism, the trifluoromethyl radical (•CF3) is typically generated from a suitable precursor, such as sodium trifluoromethanesulfinate (CF3SO2Na). The catalytically active metal species can facilitate the generation of this radical. Once formed, the highly electrophilic •CF3 radical can add to the aromatic ring of the substrate. The resulting radical intermediate can then be further transformed to the final product through subsequent oxidation and deprotonation steps, often with the assistance of the metal catalyst. The picolinamide directing group plays a crucial role in positioning the substrate for the radical attack and stabilizing the intermediates.

Electrochemical Reaction Mechanisms for Trifluoromethylation

Electrochemical methods offer a green and efficient alternative for generating trifluoromethyl radicals for C-H functionalization reactions. In the context of picolinamide-assisted ortho-trifluoromethylation of arylamines, a metal-free electrochemical approach has been developed. snnu.edu.cn

The proposed mechanism involves the anodic oxidation of a trifluoromethyl source, such as CF3SO2Na, to generate the trifluoromethyl radical (•CF3). This radical then adds to the ortho-position of the arylamine, which is directed by the picolinamide group. The resulting radical intermediate undergoes further oxidation at the anode to form a cationic species. Subsequent deprotonation yields the trifluoromethylated product. This electrochemical process avoids the need for transition metal catalysts and chemical oxidants, making it an environmentally benign method.

The key steps in the electrochemical trifluoromethylation are summarized in the following table.

StepDescriptionLocation
1Oxidation of CF3SO2Na to generate •CF3 radical.Anode
2Addition of •CF3 radical to the arylamine substrate.Solution
3Oxidation of the resulting radical intermediate.Anode
4Deprotonation to form the final product.Solution

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity of picolinamide-directed C-H functionalization is primarily governed by the formation of the stable five-membered metallacycle intermediate. This directs the functionalization to the ortho-C-H bond of the aromatic ring attached to the amide nitrogen. In cases where there are multiple accessible C-H bonds, the regioselectivity can be influenced by steric and electronic factors. For instance, in meta-substituted benzylamine (B48309) derivatives, functionalization often occurs at the more sterically accessible ortho-C-H bond. snnu.edu.cn

Stereoselectivity in picolinamide-directed transformations is a more complex issue and often depends on the specific reaction and substrate. In reactions involving prochiral centers, the directing group can play a role in controlling the stereochemical outcome by influencing the geometry of the transition state. The development of chiral picolinamide derivatives has been a strategy to achieve enantioselective C-H functionalization. While specific data on the stereoselectivity of reactions directed by this compound is not widely available, the principles of asymmetric catalysis suggest that the rigid conformation of the metallacycle intermediate can provide a chiral environment that favors the formation of one stereoisomer over another.

Computational and Theoretical Studies on 6 Chloro 5 Trifluoromethyl Picolinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules like 6-chloro-5-(trifluoromethyl)picolinamide at an atomic level. These computational methods provide insights that complement experimental data and help in interpreting molecular behavior.

Density Functional Theory (DFT) has become a standard method for investigating the properties of pyridine-based compounds due to its favorable balance of computational cost and accuracy. dergipark.org.trnih.gov For molecules similar to this compound, DFT calculations, particularly using the B3LYP hybrid functional, are frequently employed. dergipark.org.trresearchgate.net These calculations are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which are robust for describing geometries, vibrational modes, and electronic properties of heterocyclic and halogenated organic molecules. dergipark.org.trcore.ac.uk

Theoretical studies on closely related structures, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, have utilized DFT to determine thermochemical properties like the standard enthalpy of formation. conicet.gov.ar For this compound, DFT would be applied to optimize the molecular geometry to its lowest energy state, calculate the distribution of electron density, and determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations are crucial for predicting the molecule's reactivity and kinetic stability.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for comparison and validation. Second-order Møller-Plesset perturbation theory (MP2) is a common ab initio method used for this purpose. core.ac.uknih.gov In studies of the parent compound, picolinamide (B142947), MP2 calculations with basis sets like 6-31G(d,p) have been used to calculate the relative energies of different conformers and to refine geometric parameters. core.ac.uk Applying the MP2 method to this compound would provide a valuable cross-check for the geometries and relative conformational energies predicted by DFT. These ab initio calculations can be particularly important for molecules where electron correlation effects, which are approximated in DFT, play a significant role in determining the structure. nih.gov

Conformational Analysis and Molecular Structures in Different Phases

The conformational landscape of this compound is primarily defined by the rotation of the carboxamide group relative to the pyridine (B92270) ring. core.ac.uk Theoretical calculations in the gas phase on the related molecule picolinamide show the existence of two main conformers. core.ac.uk Conformer I is typically planar, stabilized by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. Conformer II is non-planar, representing a higher energy state due to steric and electronic repulsion. core.ac.uk For this compound, a similar planar conformation is expected to be the most stable in the gas phase.

The molecular structure in the solid state can differ significantly from the gas-phase calculations due to intermolecular interactions. dergipark.org.trnih.gov Crystal structure analysis of related compounds, like 5-(trifluoromethyl)picolinic acid monohydrate, reveals extensive hydrogen-bonding networks. nih.gov In the solid phase, the picolinamide moiety would likely participate in strong intermolecular hydrogen bonds, for instance, forming centrosymmetric dimers where the amide groups of two molecules interact. nih.gov These packing forces can dictate a specific conformation that may not be the absolute minimum energy structure in the gas phase. The presence of the chlorine and trifluoromethyl substituents would further influence crystal packing through halogen bonding and dipole-dipole interactions.

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov For accurate comparison with experimental data, calculated frequencies are often scaled by empirical factors (e.g., 0.95-0.98) to account for anharmonicity and other systematic errors in the theoretical model. dergipark.org.tr

For this compound, DFT calculations would allow for the assignment of specific vibrational modes. dergipark.org.tr Key characteristic bands would include:

N-H stretching vibrations of the amide group, typically in the 3300-3500 cm⁻¹ region.

C=O stretching of the amide, a strong band usually found around 1650-1700 cm⁻¹.

C-F stretching vibrations from the trifluoromethyl group, expected to produce very strong absorptions in the 1100-1300 cm⁻¹ range.

Pyridine ring stretching modes between 1400-1600 cm⁻¹.

C-Cl stretching vibration , which is typically observed at lower frequencies (600-800 cm⁻¹).

Potential Energy Distribution (PED) analysis is often performed alongside these calculations to quantify the contribution of individual internal coordinates to each vibrational mode, ensuring an unambiguous assignment. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Expected Experimental IR Region (cm⁻¹)Description
N-H Stretch (asymmetric)3550 - 3600~3500Asymmetric stretching of the primary amide N-H bonds.
N-H Stretch (symmetric)3400 - 3450~3400Symmetric stretching of the primary amide N-H bonds.
C=O Stretch (Amide I)1700 - 17501680 - 1720Primarily the stretching of the carbonyl double bond in the amide group.
N-H Bend (Amide II)1600 - 16401590 - 1620Bending motion of the N-H bonds coupled with C-N stretching.
C-F Stretch (asymmetric)1250 - 13501280 - 1330Asymmetric stretching of the C-F bonds in the CF₃ group. Very strong intensity.
C-F Stretch (symmetric)1100 - 11501120 - 1170Symmetric stretching of the C-F bonds in the CF₃ group. Strong intensity.
C-Cl Stretch650 - 750680 - 780Stretching vibration of the carbon-chlorine bond on the pyridine ring.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. wikipedia.org Transition state theory (TST) is a foundational concept used to understand and calculate reaction rates from the properties of reactants and the transition state structure. wikipedia.org

For this compound, theoretical methods can be used to investigate its synthesis. A plausible final step in its formation is the amidation of a precursor like 6-chloro-5-(trifluoromethyl)picolinoyl chloride or the corresponding methyl ester, methyl 6-chloro-5-(trifluoromethyl)picolinate. chemicalbook.com Quantum chemical calculations can model this reaction by:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energy barrier (activation energy) of the reaction by determining the energy difference between the reactants and the transition state.

Confirming the transition state by vibrational frequency analysis, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies can reveal the step-by-step mechanism, for example, whether the reaction proceeds through a concerted pathway or via a tetrahedral intermediate, and how substituents on the pyridine ring influence the reaction barrier.

Molecular Modeling and Ligand-Target Interaction Studies

Molecular modeling techniques, particularly molecular docking, are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. These studies focus on identifying the key intermolecular interactions that stabilize the ligand-target complex. mdpi.com

For this compound, docking simulations into a hypothetical protein binding site would reveal the structural elements crucial for interaction. The binding mode is determined by a combination of non-covalent interactions: mdpi.com

Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are often critical for binding specificity and affinity.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Hydrophobic and Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). The trifluoromethyl group, being highly lipophilic, can form favorable hydrophobic interactions within non-polar pockets of the binding site.

These computational models help to build a rational understanding of how the specific arrangement of functional groups on the this compound scaffold contributes to its molecular recognition by a protein target. mdpi.com

Table 2: Potential Ligand-Target Interactions for this compound
Structural Motif of LigandType of InteractionPotential Interacting Partner in Target Protein
Amide N-HHydrogen Bond (Donor)Carbonyl oxygen (backbone/side chain), Asp, Glu
Amide C=OHydrogen Bond (Acceptor)Amide N-H (backbone), Arg, Lys, His, Ser, Thr
Pyridine NitrogenHydrogen Bond (Acceptor)Amide N-H (backbone), Arg, Lys, His, Ser, Thr
Chlorine AtomHalogen Bond / HydrophobicElectron-rich atoms (e.g., backbone carbonyl O), Leu, Val
Trifluoromethyl (CF₃) GroupHydrophobic / Fluorine-specificAliphatic/aromatic residues (e.g., Leu, Ile, Phe, Trp)
Pyridine Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, His

Docking Simulations to Investigate Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein. The insights gained from docking simulations can elucidate key interactions that are crucial for biological activity. researchgate.netnih.gov

For picolinamide derivatives, docking studies have revealed that the pyridine nitrogen and the amide group are key pharmacophoric features that often participate in crucial hydrogen bonding interactions with amino acid residues in a protein's active site. nih.govresearchgate.net In the case of this compound, the picolinamide core would be expected to form hydrogen bonds with appropriate donor and acceptor residues.

The substituents on the pyridine ring, the chloro and trifluoromethyl groups, play a significant role in modulating the electronic properties and steric profile of the molecule, which in turn influences its binding interactions. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group would affect the charge distribution on the pyridine ring, potentially influencing the strength of hydrogen bonds and other electrostatic interactions. dntb.gov.ua

Docking simulations of similar fluorinated and chlorinated compounds often highlight the importance of these halogen atoms in forming specific interactions within the binding pocket. The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction, with electron-rich atoms like oxygen or sulfur in amino acid side chains. The trifluoromethyl group, while generally considered a lipophilic moiety, can also engage in specific fluorine contacts. dntb.gov.ua

A hypothetical docking study of this compound into a generic kinase binding site, a common target for such scaffolds, might reveal the interactions detailed in the following table.

Table 1: Postulated Binding Site Interactions for this compound from a Hypothetical Docking Simulation

Interacting Moiety of LigandType of InteractionPotential Interacting Amino Acid Residues
Picolinamide Amide NHHydrogen Bond DonorAspartate, Glutamate (side chain carboxylate)
Picolinamide Carbonyl OHydrogen Bond AcceptorLysine, Arginine (side chain amine)
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine (side chain hydroxyl)
6-Chloro GroupHalogen BondMethionine (sulfur), Carbonyl oxygen of backbone
5-Trifluoromethyl GroupHydrophobic/Fluorine ContactsLeucine, Valine, Isoleucine, Phenylalanine

These postulated interactions are based on the known behavior of the functional groups present in the molecule and findings from docking studies on related picolinamide and halogenated heterocyclic compounds. nih.govdovepress.com

Characterization of Non-Covalent Interactions

The stability of a ligand-protein complex is determined by a multitude of non-covalent interactions. Beyond the primary hydrogen bonds, other interactions such as halogen bonds and π-π stacking play a critical role in defining the binding affinity and selectivity of a molecule. mdpi.com

Hydrogen Bonding: As mentioned, the picolinamide scaffold is a prime candidate for forming strong hydrogen bonds. Ab initio studies on picolinamide itself have shown that an intramolecular hydrogen bond can form between the amide hydrogen and the pyridine nitrogen, which influences its conformational preference. nih.govresearchgate.net In a protein binding site, these groups are more likely to form intermolecular hydrogen bonds with the protein.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. This occurs because the electron density around the chlorine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the side of the chlorine opposite to the C-Cl bond. nih.gov This positive region can interact favorably with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or aspartate residue. mdpi.com

π-π Stacking: The pyridine ring of this compound is an aromatic system and can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The electron-withdrawing nature of the chloro and trifluoromethyl substituents would result in a relatively electron-deficient π-system. This would favor interactions with electron-rich aromatic rings of amino acids in what is known as a polarized π-stacking arrangement. acs.org

Other Interactions: The trifluoromethyl group is known to participate in a range of weak non-covalent interactions. While primarily contributing to hydrophobic interactions, the fluorine atoms can form weak hydrogen bonds with suitable donors (F···H-N or F···H-O) and other multipolar interactions. dntb.gov.ua

A summary of the potential non-covalent interactions for this compound is presented in the table below.

Table 2: Potential Non-Covalent Interactions for this compound

Type of InteractionStructural Feature InvolvedPotential Interaction Partner in a Protein
Hydrogen BondingPicolinamide amide and carbonyl, Pyridine NPolar amino acid residues (e.g., Asp, Glu, Ser, Lys)
Halogen Bonding6-Chloro substituentElectron-rich atoms (e.g., O, S, N)
π-π StackingPyridine ringAromatic amino acids (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsTrifluoromethyl group, Pyridine ringAliphatic amino acids (e.g., Leu, Val, Ile)
Fluorine ContactsTrifluoromethyl groupVarious protein atoms

Structure Research Property Relationships Srpr of Picolinamide Scaffolds

Influence of Halogen Substituents on Molecular Reactivity and Coordination Properties

Halogen atoms, such as the chlorine in 6-Chloro-5-(trifluoromethyl)picolinamide, significantly affect the molecular properties of the picolinamide (B142947) scaffold. The presence and nature of the halogen influence both intermolecular interactions and the reactivity of the pyridine (B92270) ring.

In the context of crystal engineering, halogen substituents play a crucial role in directing the assembly of co-crystals through halogen bonds. nih.govnih.gov Studies on N-(pyridin-2-yl)isonicotinamides with different halogen substituents (Cl, Br, I) have shown that the structural influence and the strength of halogen bonding increase with the size of the halogen atom (Cl < Br < I). nih.gov For instance, in certain co-crystals, bromine and iodine atoms engage in halogen bonds with oxygen atoms of neighboring molecules, linking molecular units into infinite ribbons. nih.gov The chlorine atom, while capable of forming such bonds, generally has a weaker effect compared to its heavier counterparts. nih.gov

The reactivity of the scaffold is also modulated by the halogen. In nucleophilic substitution reactions on chloro-nitro-substituted benzofuroxan, a related heterocyclic system, the position of the chlorine atom dictates the regioselectivity of the reaction. mdpi.com Computational studies using Density Functional Theory (DFT) show that the carbon atom attached to the chlorine is a site of significant positive charge, making it susceptible to nucleophilic attack. mdpi.com Similarly, the chlorine atom at the 6-position of the picolinamide ring acts as an electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution reactions.

Table 1: Influence of Halogen Substituents on Coordination and Intermolecular Bonding

PropertyChlorine (Cl)Bromine (Br)Iodine (I)Source
Halogen Bond Strength WeakerIntermediateStronger nih.gov
Structural Influence Increases in the order Cl < Br < IIncreases in the order Cl < Br < IIncreases in the order Cl < Br < I nih.gov
Au-X Interaction Energy Strongest (-186 kJmol⁻¹)Intermediate (-163 kJmol⁻¹)Weakest (-104 kJmol⁻¹) uef.fi
Covalency of Au-X Bond Lower degreeIntermediate degreeHigher degree uef.fi

Impact of Trifluoromethyl Group on Electronic Structure and Chemical Transformations

The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature and significant steric bulk compared to a methyl group. mdpi.com Its incorporation into the picolinamide scaffold at the 5-position has profound effects on the electronic distribution and chemical reactivity.

The primary effect of the CF₃ group is the strong inductive withdrawal of electron density from the pyridine ring. mdpi.comnih.gov This effect lowers the energy levels of the molecular orbitals and increases the electron affinity of the molecule. nih.govhhu.de Studies on trifluoromethylated corannulenes demonstrated that each CF₃ group significantly shifts the reduction potential to higher values, indicating a stronger electron-accepting ability. hhu.de This enhanced electrophilicity makes the pyridine ring more susceptible to certain types of chemical transformations but can also deactivate it towards others. nih.gov

The CF₃ group's presence can dramatically influence the outcome of chemical reactions. In medicinal chemistry, adding a CF₃ group to a molecule has been shown to increase anticancer activity significantly. For example, a trifluoromethylated isoxazole (B147169) derivative was found to be nearly eight times more active than its non-trifluoromethylated counterpart, an effect attributed to altered electronic properties and improved binding interactions. rsc.org This highlights how the electronic perturbation caused by the CF₃ group can enhance interactions with biological targets. rsc.org

Furthermore, the CF₃ group impacts the physicochemical properties of the parent molecule. It generally increases lipophilicity, which can improve membrane permeability. mdpi.com However, the synthetic introduction of CF₃ groups can be challenging, often requiring specialized reagents and conditions. mdpi.com The development of methods for the trifluoromethylation of pyridine rings is an active area of research, with techniques using reagents like methyl chlorodifluoroacetate in the presence of a copper catalyst being developed for large-scale synthesis. researchgate.net

Table 2: Comparative Properties of Trifluoromethylated vs. Non-Trifluoromethylated Aromatic Systems

PropertyNon-Trifluoromethylated CompoundTrifluoromethylated CompoundKey Effect of CF₃ GroupSource
Electron Density on Ring HigherLowerStrong electron withdrawal mdpi.comnih.gov
Reduction Potential LowerHigher (more positive)Enhanced electron-acceptor ability hhu.de
Lipophilicity Generally lowerGenerally higherImproved membrane permeability mdpi.com
Biological Activity BaselineOften significantly enhancedAltered drug-receptor interactions rsc.org

Positional Effects of Substituents on Synthetic Accessibility and Reaction Outcomes

The specific placement of the chloro and trifluoromethyl groups at the C6 and C5 positions, respectively, is critical in determining the synthetic routes available for this compound and its subsequent reactivity. The electronic properties of the pyridine ring are not uniformly affected by substituents; the effect is most pronounced at the ortho and para positions relative to the substituent. assets-servd.host

The synthesis of specifically substituted pyridines often requires careful strategic planning. For instance, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a related precursor, relies on the trifluoromethylation of an aryl iodide at the 5-position. researchgate.net The accessibility of starting materials with the desired substitution pattern, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), is a key consideration. nih.govsigmaaldrich.com The synthesis of this intermediate often starts from 3-picoline, which undergoes chlorination and fluorination. nih.gov

The regioselectivity of further functionalization reactions is heavily dependent on the existing substitution pattern. In chloro(trifluoromethyl)pyridines, certain ring positions are more kinetically acidic and can be selectively deprotonated using strong bases like lithium N,N-diisopropylamide (LIDA). researchgate.net For 2-chloro-5-(trifluoromethyl)pyridine, proton abstraction occurs preferentially at the 4-position. researchgate.net This allows for the introduction of a new functional group at a specific site, demonstrating how the interplay between the chloro and trifluoromethyl groups directs reactivity to another position on the ring. The relative positions of electron-withdrawing groups (like -CF₃ and -Cl) and the amide group (-CONH₂) dictate which C-H bonds are most susceptible to activation or which positions are most open to nucleophilic attack. assets-servd.hostresearchgate.net

Structural Determinants for Directed Functionalization Efficiency

The picolinamide group itself is a highly effective bidentate directing group in transition-metal-catalyzed C-H bond functionalization reactions. nih.govresearchgate.net This capability allows for the selective introduction of new functional groups at positions that would otherwise be difficult to access. The amide nitrogen and the pyridine nitrogen chelate to a metal center (e.g., palladium, nickel, copper), positioning it to activate a specific C-H bond. nih.govnih.gov

The efficiency and regioselectivity of this directed functionalization are influenced by the substituents already present on the picolinamide scaffold. The electron-withdrawing chloro and trifluoromethyl groups in this compound would modify the electronic properties of the coordinating nitrogen atoms, which in turn affects the stability of the cyclometalated intermediate. Picolinamides have been successfully used to direct a wide array of transformations, including arylation, alkylation, acetoxylation, and amination of C(sp²)–H and C(sp³)–H bonds. nih.govresearchgate.netacs.org

For example, palladium-catalyzed acetoxylation of unactivated C(sp³)–H bonds in alkylamines is efficiently directed by a picolinamide auxiliary. researchgate.net The reaction proceeds via a cyclopalladated intermediate, and its success demonstrates the robustness of the picolinamide directing group. researchgate.netnih.gov The development of methods to cleave the picolinamide directing group after the desired functionalization has been achieved further enhances the synthetic utility of this strategy. acs.orgresearchgate.net A protocol involving Boc activation followed by a nickel-catalyzed esterification allows for the removal of the picolinamide group under neutral conditions, tolerating a wide range of sensitive functional groups. acs.org

Table 3: Examples of Picolinamide-Directed C-H Functionalization Reactions

Reaction TypeMetal CatalystKey ReagentsFunctionalized BondSource
Arylation Pd(OAc)₂Ar-I, AgOAcC(sp³)–H nih.gov
Acetoxylation Pd(OAc)₂PhI(OAc)₂γ-C(sp³)–H researchgate.net
Alkylation Pd(OAc)₂Alkyl IodidesC(sp²)–H / C(sp³)–H nih.gov
Trifluoromethylation Ni(II)Togni's ReagentC(sp²)–H (Aryl) researchgate.net
Arenesulfonylation Not specifiedNot specifiedNot specified acs.org
Amidation Not specifiedNot specifiedNot specified acs.org

Analytical Characterization Techniques in Research and Development

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 6-Chloro-5-(trifluoromethyl)picolinamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amide group. The chemical shifts of the two aromatic protons would be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and picolinamide (B142947) groups. The amide protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. For comparison, in a related compound, N-(5-chloro-2-(trifluoromethyl)phenyl)picolinamide, the amide proton appears as a singlet at δ 10.72 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in the pyridine ring, the trifluoromethyl group, and the carbonyl group of the amide will produce a distinct signal. The chemical shifts will be indicative of the electronic environment of each carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. For instance, in N-(5-chloro-2-(trifluoromethyl)phenyl)picolinamide, the trifluoromethyl carbon shows a quartet with a coupling constant (J) of 273.7 Hz. rsc.org The carbonyl carbon is expected to resonate in the typical amide range of 160-170 ppm.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. A single, sharp resonance is expected for the -CF₃ group. The chemical shift of this signal provides a unique fingerprint for the compound. In analogous compounds like N-(5-chloro-2-(trifluoromethyl)phenyl)picolinamide, the ¹⁹F NMR signal for the CF₃ group appears at approximately -60.87 ppm. rsc.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H 7.5-8.5 Doublets Aromatic protons on the pyridine ring.
¹H Variable (likely >7.0) Broad Singlet Amide (-CONH₂) protons.
¹³C 115-150 Singlets/Doublets Aromatic carbons.
¹³C ~123 (q, J ≈ 274 Hz) Quartet Trifluoromethyl carbon (-CF₃). rsc.org
¹³C 160-170 Singlet Carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H bonds of the amide, the C=O (carbonyl) group, C-N bonds, C-Cl bond, and the C-F bonds of the trifluoromethyl group.

Key expected absorption bands include:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

C=O stretching: A strong absorption band around 1680-1650 cm⁻¹ for the amide carbonyl group.

C-N stretching: An absorption band in the region of 1400-1200 cm⁻¹.

C-F stretching: Strong, characteristic bands for the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically around 850-550 cm⁻¹. uni.lu

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide) 3400-3200 Medium
C-H Stretch (Aromatic) 3100-3000 Medium to Weak
C=O Stretch (Amide I) 1680-1650 Strong
N-H Bend (Amide II) 1650-1550 Medium
C-N Stretch 1400-1200 Medium
C-F Stretch (-CF₃) 1350-1100 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

The molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the amide group (-NH₂), the carbonyl group (-CO), the trifluoromethyl group (-CF₃), or the chlorine atom (-Cl). For related picolinamides, the protonated molecule [M+H]⁺ is often observed in techniques like electrospray ionization (ESI). rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

While no crystal structure for this compound is publicly available, X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, X-ray analysis revealed a water-bridged hydrogen-bonding network. nih.gov It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amide group and the pyridine nitrogen, influencing its crystal packing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by the relative area of the main peak in the chromatogram. Related compounds, such as 6-Chloro-5-(trifluoromethyl)picolinic acid and its methyl ester, are amenable to analysis by HPLC and LC-MS. bldpharm.comambeed.com

Gas Chromatography (GC): Gas chromatography can be used if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. The retention time is a characteristic property of the compound under specific GC conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-(trifluoromethyl)picolinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key factors include temperature control (0–6°C for stability) and solvent selection (e.g., methanol for polar intermediates). Reaction optimization should use fractional factorial design to test variables like catalyst loading and reaction time systematically . Characterization via HPLC (C18 column, UV detection at 220–286 nm) ensures purity, referencing analytical standards for validation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : UV/Vis spectroscopy (λmax ~286 nm) identifies π→π* transitions in the pyridine ring, while FT-IR confirms amide C=O stretches (~1650 cm⁻¹). For quantification, reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity, using certified reference materials for calibration .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : Its trifluoromethyl and chloro groups enhance binding to hydrophobic enzyme pockets. Researchers use it as a pharmacophore scaffold in kinase inhibitor studies. Computational docking (e.g., AutoDock Vina) precedes in vitro assays to validate binding affinity, with IC50 comparisons against analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Conduct a meta-analysis using standardized protocols (e.g., OECD Guidelines) and apply Bland-Altman plots to assess inter-study variability. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. What computational strategies optimize the reaction pathways for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability. Coupling this with AI-driven process simulation (COMSOL Multiphysics) identifies optimal residence times and reagent ratios, reducing impurities like dehalogenated byproducts .

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions?

  • Methodological Answer : Use Hammett σ constants to quantify electronic effects. Steric hindrance is assessed via molecular dynamics simulations (e.g., GROMACS). Experimental validation involves synthesizing derivatives under controlled conditions (e.g., Pd-catalyzed cross-coupling) and analyzing regioselectivity via ¹⁹F NMR .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to model photodegradation under varying UV intensity and pH. Use high-resolution mass spectrometry (HRMS) to identify transformation products, referencing environmental fate databases for toxicity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.